
Sodium oleate
Overview
Description
Sodium oleate (C₁₈H₃₃O₂Na) is the sodium salt of oleic acid, a monounsaturated omega-9 fatty acid. It appears as a white to yellowish powder or granular solid, soluble in water and ethanol, with a molecular weight of 304.44 g/mol . Its applications span diverse fields:
- Industrial: Acts as a flotation agent in mining to separate phosphate minerals (e.g., P₂O₅ recovery increased from 73% to 80% at 600 g/t dosage) , emulsifier in polymerization, and component in metal polishes .
- Biological: Induces lipid deposition, oxidative stress, and fibrosis in renal cells, modeling diabetic nephropathy . Activates protein kinase C (PKC) similarly to diacylglycerol (DAG) but without phospholipid cofactors .
- Medical: Forms cytotoxic complexes with β-lactoglobulin to induce apoptosis in cancer cells .
Preparation Methods
Saponification Reaction Methods
Traditional Aqueous Saponification
The classical method involves hydrolyzing olive oil (rich in oleic acid triglycerides) with sodium hydroxide in aqueous ethanol. The reaction proceeds via nucleophilic acyl substitution, where hydroxide ions attack ester bonds to yield glycerol and sodium oleate :
Key parameters include:
-
Ethanol concentration : 40–60% (v/v) to solubilize triglycerides and prevent soap precipitation.
-
Temperature : 70–80°C under reflux to accelerate kinetics.
A study comparing potassium and this compound synthesis found that sodium hydroxide requires water co-solvents due to lower solubility in ethanol, increasing post-reaction evaporation steps .
Ethanol-Water Mediated Synthesis
Optimized for laboratory-scale purity, this method combines ethanol (200 mL) and water (50 mL) with 20% NaOH (w/w) and olive oil (100 g). After refluxing for 1 hour, the mixture is precipitated with saturated NaCl, filtered, and dried. Yields exceed 85%, though residual glycerol necessitates recrystallization for pharmaceutical-grade products .
Dry Neutralization Techniques
Patent Method from CN108060037B
A solvent-free industrial process (patent CN108060037B) neutralizes oleic acid with solid alkalis (e.g., sodium carbonate, bicarbonate) in a vertical double-helix mixer . The steps include:
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Premixing : Oleic acid and nonionic surfactant (e.g., fatty alcohol-polyoxyethylene ether) heated to ≤50°C.
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Dry neutralization : Solid alkali (e.g., sodium carbonate) and filler (anhydrous Na₂SO₄) are blended, followed by oleic acid-surfactant addition.
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Post-treatment : Addition of hydrogen peroxide (decolorizer) and phosphonates (stabilizers), screened through 5–8 mesh to remove aggregates .
Table 1 : Example Formulations from CN108060037B
Component | Example 1 (kg) | Example 2 (kg) | Example 3 (kg) |
---|---|---|---|
Oleic acid | 14 | 18.51 | 23.15 |
Sodium carbonate | 350 | 300 | 400 |
Sodium bicarbonate | – | 100 | 100 |
Nonionic surfactant | 10 (AEO7) | 30 (AEO9) | 50 (AEO9) |
Hydrogen peroxide (30%) | 15 | 15 | 15 |
This method eliminates energy-intensive spray drying, reducing decomposition risks and achieving 92–95% yield .
Process Parameters and Optimization
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Mixing time : 5–8 minutes for complete neutralization.
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Alkali selection : Sodium metasilicate enhances flowability but increases pH (>10), requiring post-reaction neutralization.
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Decolorization : Hydrogen peroxide (15–50%) oxidizes residual pigments, critical for cosmetic-grade products .
Comparative Analysis of Preparation Methods
Table 2 : Method Comparison
Parameter | Aqueous Saponification | Dry Neutralization |
---|---|---|
Energy consumption | High (reflux) | Low (room temp) |
Scalability | Limited to batch | Continuous feasible |
Purity | 85–90% | 92–95% |
Cost | Moderate | Low |
Dry neutralization excels in industrial settings due to lower energy costs and simpler equipment, while aqueous methods remain preferred for high-purity small-scale production .
Industrial-Scale Production Considerations
Large-scale reactors (e.g., vertical double-helix mixers) require:
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Particle size control : Solid alkalis sieved to ≤100 µm for uniform mixing.
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Moisture management : Anhydrous Na₂SO₄ (10–20% w/w) prevents caking.
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Reaction monitoring : pH probes ensure complete neutralization (pH 8.5–9.5) .
Quality Control and Characterization
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Titration : Free alkalinity ≤0.1% (w/w) via HCl titration.
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FTIR : Peaks at 1560 cm⁻¹ (carboxylate) and 2920 cm⁻¹ (alkyl chain) confirm structure .
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Solubility : 1.5 mg/mL in ethanol, 0.5 mg/mL in PBS (pH 7.2) .
Recent Advancements and Innovations
Recent patents emphasize:
Scientific Research Applications
Mineral Processing
Froth Flotation:
Sodium oleate is extensively used in the froth flotation process for mineral separation. It acts as a collector, selectively binding to mineral particles and enhancing their hydrophobicity, which facilitates their separation from gangue materials.
- Case Study: A study on manganese ore flotation demonstrated that varying this compound concentrations (3 g/kg, 7 g/kg, and 10 g/kg) significantly influenced metal recovery rates. The highest manganese recovery (19.61%) was achieved with a concentration of 10 g/kg, while a concentration of 3 g/kg yielded a high-grade concentrate of 65.20% manganese .
This compound Concentration (g/kg) | Manganese Recovery (%) | Manganese Grade (%) |
---|---|---|
3 | 8.87 | 65.20 |
7 | 14.30 | 62.03 |
10 | 19.61 | 61.30 |
Pharmaceutical Applications
Drug Delivery Systems:
this compound has been investigated for its potential in drug delivery, particularly in nanoparticle formulations. Its ability to modify drug release profiles enhances therapeutic effectiveness.
- Case Study: Research on methylene blue oleate salt-loaded polymeric nanoparticles showed that conjugation with this compound reduced drug release rates compared to unmodified formulations, suggesting improved drug accumulation in targeted therapies for glioblastoma .
Textile Industry
Dyeing and Finishing:
In the textile industry, this compound serves as a dyeing assistant and wetting agent, improving dye uptake and color uniformity.
- Application Example: this compound enhances the wetting properties of textile fibers, leading to better dye penetration and more consistent color results .
Personal Care Products
Emulsification:
this compound is utilized in personal care formulations as an emulsifier and thickening agent, contributing to the texture and stability of products like shampoos and creams.
- Functionality: Its surfactant properties help stabilize emulsions by preventing phase separation in cosmetic formulations .
Environmental Applications
Oil Recovery:
In enhanced oil recovery processes, this compound acts as a surfactant to improve oil displacement from reservoir rocks.
- Mechanism: this compound reduces interfacial tension between oil and water, facilitating better oil recovery rates during chemical flooding operations .
Food Industry
Food Additive:
this compound is also explored for use as an emulsifier in food products, enhancing texture and stability.
Mechanism of Action
Sodium oleate exerts its effects primarily through its surfactant properties. It can disrupt biofilm integrity and enhance antibiotic penetration by interacting with cell membranes and altering their permeability . In flotation processes, this compound adsorbs onto the surface of minerals, facilitating their separation from other components . The molecular targets and pathways involved include the Toll-like receptor 2 and nuclear factor-κB pathways, which mediate inflammatory responses in hepatocytes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Potassium Oleate (C₁₈H₃₃O₂K)
Key Differences : Potassium oleate's higher solubility makes it preferable in liquid soap formulations, while this compound dominates in flotation due to cost-effectiveness .
Calcium Oleate (C₃₆H₆₆O₄Ca)
Key Differences : Calcium oleate’s insolubility limits its use in aqueous systems but enhances durability in waterproofing applications .
Comparison with Functionally Similar Compounds
Sodium Stearate (C₁₈H₃₅O₂Na)
Key Differences : The unsaturated chain of this compound enhances its reactivity in micelle formation and PKC activation but reduces stability compared to sodium stearate .
Diacylglycerol (DAG)
Property | This compound | DAG |
---|---|---|
Structure | Ionic surfactant | Neutral lipid |
PKC Activation | Increases Vmax without PS | Requires PS cofactor |
Phorbol Binding | No inhibition | Competes with phorbol esters |
Key Differences : this compound mimics DAG’s kinetic effects on PKC but acts at a distinct binding site, enabling phospholipid-independent activation .
Flotation Efficiency in Mining
Collector | Dosage (g/t) | P₂O₅ Recovery (%) | P₂O₅ Grade (%) |
---|---|---|---|
This compound | 600 | 80 | 21.55 |
This compound | 800 | 83 | 21.50 |
Alternative Collectors* | 800 | 75–78 | 18–20 |
*Hypothetical data for comparison. This compound outperforms many anionic surfactants due to strong carboxylate-mineral interactions .
Adsorption on Mineral Surfaces
- This compound : Binds to kyanite/sillimanite via carboxyl groups, causing Al2p binding energy shifts of 0.52–0.89 eV .
- Mixed Collectors (e.g., TX-15) : Enhance this compound adsorption by 20–30% at pH 9 .
Cytotoxicity in Cancer Cells
Complex | Target Cells | Apoptosis Mechanism |
---|---|---|
NaOle/β-lactoglobulin | U937, PC12 | DNA fragmentation, nucleus co-localization |
BAMLET (α-lactalbumin) | Various cancers | Similar apoptosis pathways |
Key Insight : this compound’s cytotoxicity depends on molar ratio with proteins, unlike BAMLET, which requires structural changes in α-lactalbumin .
Lipid Metabolism Modulation
- This compound: Induces lipid deposition in renal cells via CD36, reversible by Mori Cortex phenolics .
- Palmitate : More potent in lipotoxicity but lacks CD36-specific targeting .
Biological Activity
Sodium oleate, the sodium salt of oleic acid, is a long-chain fatty acid that exhibits various biological activities. This compound has garnered attention in scientific research due to its roles in cellular processes, immunomodulation, and potential therapeutic applications. This article explores the biological activity of this compound, highlighting key findings from recent studies, including data tables and case studies.
This compound is known to influence several biological pathways, particularly in immune modulation and lipid metabolism. Its effects can be categorized into the following mechanisms:
- Induction of Nitric Oxide Production : this compound has been shown to enhance nitric oxide (NO) production in myeloid-derived suppressor cells (MDSCs), which plays a crucial role in their immunosuppressive functions. This effect is mediated through the regulation of intracellular fatty acid levels and lipid droplet formation .
- Lipid Accumulation and Inflammation : In renal tubular epithelial cells (NRK-52e), this compound induces lipid deposition, inflammation, oxidative stress, and fibrosis. This suggests its potential role in metabolic disorders and kidney diseases .
- Cellular Transformation : this compound can trigger epithelial-mesenchymal transition (EMT) in NRK-52e cells, contributing to fibrosis and other pathological changes .
1. Immunomodulatory Effects
A study investigated the effects of this compound on the regulatory phenotype of MSC-2 cells. The results indicated that this compound treatment significantly increased NO production compared to controls, enhancing the immunosuppressive capacity of these cells. The study concluded that this compound induces a regulatory phenotype through NO production rather than arginase activation .
2. Lipid Metabolism and Fibrosis
In another study focusing on NRK-52e cells, this compound was found to cause significant lipid accumulation and activate pathways associated with inflammation and fibrosis. The research demonstrated that phenolic compounds from Mori Cortex could ameliorate these adverse effects induced by this compound, suggesting potential therapeutic avenues for managing metabolic disorders .
Table 1: Effects of this compound on Nitric Oxide Production
Treatment Group | NO Production (µM) | T Cell Proliferation (%) |
---|---|---|
Control | 5.0 | 85 |
This compound | 15.0 | 35 |
Sodium Stearate | 6.0 | 80 |
Data indicates that this compound significantly enhances NO production while suppressing T cell proliferation compared to controls .
Table 2: Impact of this compound on Lipid Deposition
Treatment Group | Lipid Accumulation (Oil Red O Staining) | Inflammatory Markers (IL-6) |
---|---|---|
Control | Low | 10 pg/mL |
This compound | High | 50 pg/mL |
The table shows increased lipid accumulation and inflammatory markers in NRK-52e cells treated with this compound compared to controls .
Chemical Reactions Analysis
Acid-Base Neutralization Reactions
Sodium oleate acts as a weak base in aqueous solutions due to its carboxylate group, with solutions typically exhibiting pH > 7.0 . It neutralizes acids via:
This reaction regenerates oleic acid (HOl) and is exothermic. The equilibrium constant for the reverse dissociation () is characterized by , indicating weak acidity of oleic acid in water .
Solubility and Phase Behavior in Oleic Acid Systems
This compound exhibits significant solubility in oleic acid, forming a homogeneous oil phase. The solubility depends on pH and sodium ion concentration :
Condition | Solubility Behavior |
---|---|
pH < 7 | Minimal NaOl dissolution in HOl |
pH 7–8.5 | Gradual increase in NaOl solubility |
pH > 8.5 | Maximum solubility (~20 mol% NaOl in HOl) |
The equilibrium for solubilization is:
At NaOl mole fractions >0.2, a crystalline acid soap complex () forms, reducing emulsion turbidity by decreasing oil droplet size .
Precipitation with Divalent Metal Ions
This compound reacts with metal ions to form insoluble oleates:
These reactions are critical in industrial applications for metal sequestration. The solubility product for this compound dissolution is , calculated from:
This value aligns closely with potassium oleate (), confirming ionic strength similarities .
Interfacial and Colloidal Behavior
In emulsions, this compound dissociates at the oil-water interface:
Surface dissociation contributes to emulsion stability by increasing electrostatic repulsion between droplets. IR spectroscopy confirms NaOl solubilization in HOl above pH 7, with spectral shifts correlating to NaOl concentration .
Key Thermodynamic Parameters
Parameter | Value | Description |
---|---|---|
Solubility product of HOl in water | ||
Solubility product of NaOl in HOl | ||
(solubilization) | Equilibrium constant for NaOl/HOl |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling sodium oleate in laboratory settings?
this compound requires careful handling due to its potential hazards. Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if dust or aerosols are generated .
- Ventilation: Work in a fume hood or well-ventilated area to prevent inhalation of particles .
- First Aid: For skin contact, rinse immediately with water; for eye exposure, flush with water for 15+ minutes and seek medical attention. Do not induce vomiting if ingested .
- Storage: Keep in a sealed container at 4°C, away from heat and moisture . Note: Hazard classifications vary by source (e.g., GHS acute toxicity in vs. non-hazardous classification in ). Always consult the specific Safety Data Sheet (SDS) for your batch.
Q. How can researchers quantify this compound adsorption on mineral surfaces in flotation experiments?
Two primary methodologies are used:
- UV Spectrophotometry: Measure residual this compound concentration in supernatant after adsorption. The difference between initial and residual concentrations gives the adsorbed amount .
- FTIR Quantitative Analysis: Analyze infrared absorption peaks (e.g., -CH2 and -CH3 groups) to determine adsorption density. Calibration curves based on peak intensity vs. concentration are essential . Key variables: pH, ionic strength, and competing ions (e.g., Ca²⁺, Mg²⁺) must be controlled to replicate adsorption conditions .
Advanced Research Questions
Q. What experimental design considerations are critical for studying this compound’s role in selective mineral flotation?
Selective flotation depends on:
- pH Optimization: this compound adsorption is pH-sensitive. For hematite, optimal flotation occurs at neutral to weakly alkaline pH (7–9) due to favorable electrostatic interactions .
- Competitive Adsorption: Use zeta potential measurements to assess surface charge changes. For example, carboxymethyl cellulose (CMC) blocks this compound adsorption on dolomite by binding Mg²⁺, but not on apatite .
- Kinetic Studies: Monitor flotation recovery over time under controlled shear rates and conditioning times . Advanced techniques: Atomic force microscopy (AFM) can visualize this compound layers on activated mineral surfaces (e.g., Fe³⁺-treated quartz) .
Q. How does this compound influence the synthesis of cobalt-spinel ferrite nanoparticles?
this compound acts as a ligand and reaction mediator in one-pot thermal decomposition:
- Ligand Role: It stabilizes metal precursors (e.g., iron-cobalt oleate) and controls nanoparticle size during decomposition in high-boiling solvents like docosane .
- Reaction Mechanism: this compound facilitates the formation of metallic cobalt phases by modulating redox conditions. Key parameters include precursor ratios, reaction time, and temperature . Validation: Use X-ray diffraction (XRD) for crystallinity analysis and vibrating sample magnetometry (VSM) to assess magnetic properties.
Q. What methodological approaches are used to study this compound-induced lipid accumulation in hepatocytes?
- Dose-Time Dependence: Treat L02 hepatocytes with 0–1,200 μmol/L this compound for 1.5–20 hours. Lipid accumulation peaks at 600 μmol/L, beyond which cytotoxicity occurs .
- Fluorescence Imaging: Use Nile Red staining to quantify lipid droplets. Ensure controls (0 μmol/L this compound) are included to baseline cellular responses .
- Cytokine Analysis: Measure IL-6 secretion via ELISA to assess inflammatory responses linked to lipid overload . Statistical rigor: Use ≥6 replicates and ANOVA for dose/time-effect significance testing.
Q. Contradictions and Gaps in Current Research
- Hazard Classification Discrepancies: Some SDS classify this compound as non-hazardous , while others note acute toxicity . Researchers must verify classifications with their institutional guidelines.
- Adsorption Mechanisms: While FTIR and zeta potential are widely used, the interplay between chemical and electrochemical adsorption (e.g., in hematite flotation) remains debated .
Properties
IUPAC Name |
sodium;(Z)-octadec-9-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKXLBQYZLBQEK-KVVVOXFISA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021077 | |
Record name | Sodium oleate | |
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Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Oleic acid, [sodium salt] is a light tan solid with a slight tallow-like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, White solid; [Merck Index] Light tan solid; [CAMEO] | |
Record name | OLEIC ACID, [SODIUM SALT] | |
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Record name | 9-Octadecenoic acid (9Z)-, sodium salt (1:1) | |
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Solubility |
IN WATER: 10 G/100 CC @ 12 °C; SLIGHTLY SOL IN ETHER, SOL IN ABOUT 20 PARTS ALCOHOL, 5 percent in distilled water; 7.6 percent in 5 percent bile salts; 11.6 percent in 5 percent bile salts plus 1 percent lecithin | |
Record name | SODIUM OLEATE | |
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Density |
greater than 1.1 at 68 °F (USCG, 1999) | |
Record name | OLEIC ACID, [SODIUM SALT] | |
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Impurities |
GENERALLY CONTAINS SMALL QUANTITIES OF SODIUM SALTS OF STEARIC, ETC, ACIDS. | |
Record name | SODIUM OLEATE | |
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Color/Form |
WHITE CRYSTALS OR YELLOW AMORPHOUS GRANULES, WHITE POWDER | |
CAS No. |
143-19-1 | |
Record name | OLEIC ACID, [SODIUM SALT] | |
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Record name | Sodium oleate | |
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Record name | 9-Octadecenoic acid (9Z)-, sodium salt (1:1) | |
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Record name | Sodium oleate | |
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Record name | SODIUM OLEATE | |
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Melting Point |
455 °F (USCG, 1999), 232-235 °C | |
Record name | OLEIC ACID, [SODIUM SALT] | |
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URL | https://cameochemicals.noaa.gov/chemical/8964 | |
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Record name | SODIUM OLEATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/758 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.